beta-Isocomene
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Overview
Description
Beta-Isocomene: is a sesquiterpene with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . It is a stereoisomer of isocomene, first isolated from the perennial herb southern goldenbush (Isocoma wrightii) . The compound is characterized by its unique structure consisting of three fused cyclopentane rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The first total synthesis of beta-Isocomene was published by M.C. Pirrung in 1979 . The key steps involve a photocatalyzed intramolecular [2 + 2] cycloaddition reaction followed by a rearrangement reaction, which forms three contiguous chiral centers .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: : Beta-Isocomene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of alcohols or ketones, while reduction can yield alkanes .
Scientific Research Applications
Beta-Isocomene has several applications in scientific research:
Mechanism of Action
The mechanism by which beta-Isocomene exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes . The specific pathways and molecular targets are still under investigation, and further research is needed to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Isocomene: A stereoisomer of beta-Isocomene with a similar structure but different spatial arrangement of atoms.
Alpha-Isocomene: Another stereoisomer with distinct chemical properties.
Uniqueness: : this compound is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity . Its three fused cyclopentane rings also contribute to its distinct structural and functional properties .
Properties
CAS No. |
71596-72-0 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,2R,5S,8S)-2,5,8-trimethyl-6-methylidenetricyclo[6.3.0.01,5]undecane |
InChI |
InChI=1S/C15H24/c1-11-6-9-14(4)12(2)10-13(3)7-5-8-15(11,13)14/h11H,2,5-10H2,1,3-4H3/t11-,13+,14+,15-/m1/s1 |
InChI Key |
KPKLYXVMHOVJJL-UQOMUDLDSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@]13CCC[C@]3(CC2=C)C)C |
Canonical SMILES |
CC1CCC2(C13CCCC3(CC2=C)C)C |
Origin of Product |
United States |
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